

NSC 109555 Chk2 inhibition pathway

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Compound of Interest

Compound Name: NSC 109555

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An In-depth Technical Guide to the **NSC 109555** Chk2 Inhibition Pathway

Introduction

Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage.[1] Activated in response to genotoxic stress, particularly DNA double-strand breaks (DSBs), Chk2 plays a pivotal role in cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic integrity.[2][3] Its central role in the DNA damage response (DDR) pathway makes it a compelling target for cancer therapy. The inhibition of Chk2 can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation, by abrogating cell cycle checkpoints and promoting mitotic catastrophe.

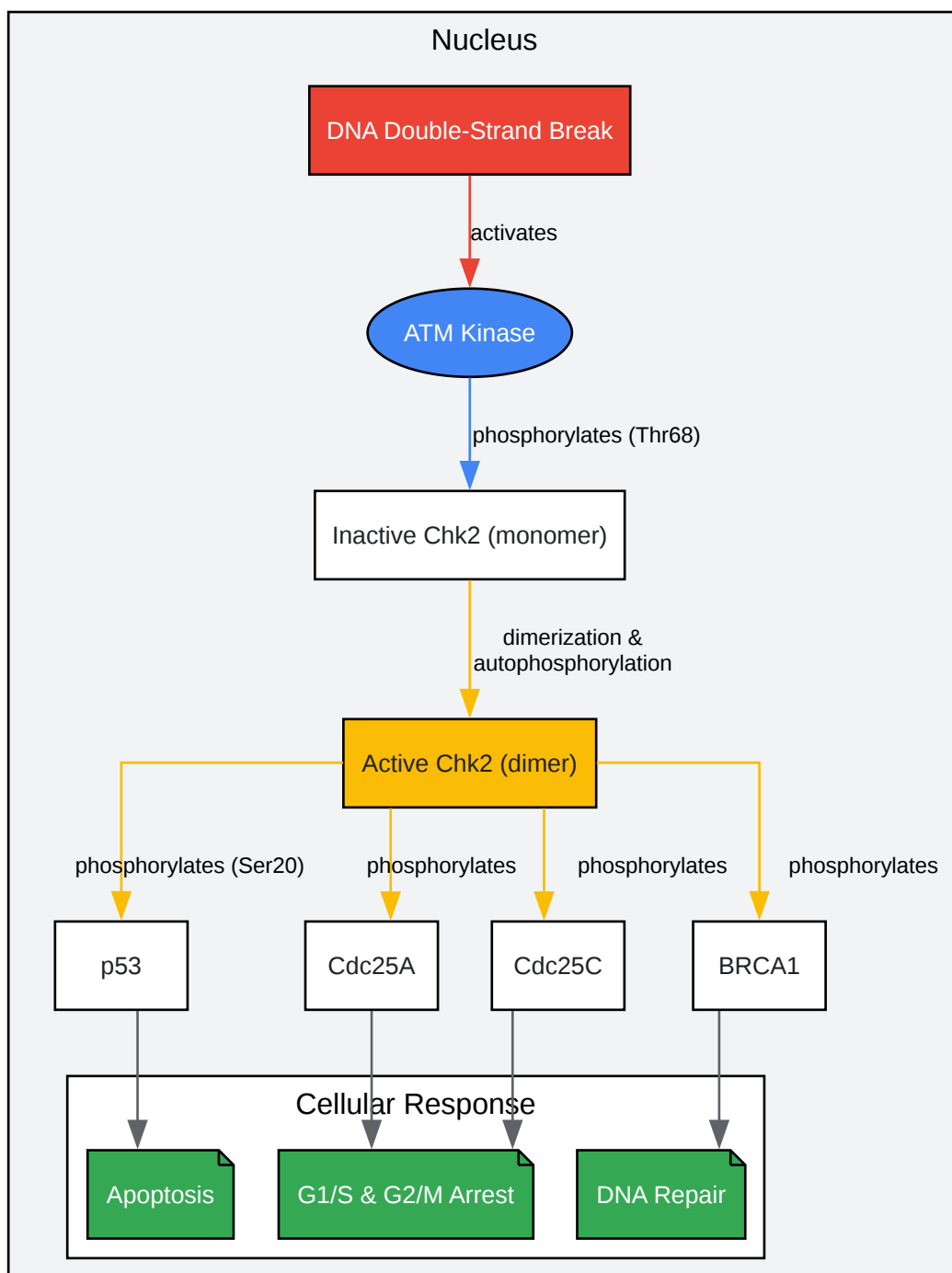
NSC 109555 has been identified as a novel and selective ATP-competitive inhibitor of Chk2.[4] [5] This technical guide provides a comprehensive overview of the Chk2 inhibition pathway by **NSC 109555**, detailing its mechanism of action, cellular effects, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in oncology and cell signaling.

The Chk2 Signaling Pathway in DNA Damage Response

The ATM-Chk2 signaling cascade is a primary pathway activated by DNA double-strand breaks.[6][7] Upon DNA damage, the Ataxia-Telangiectasia Mutated (ATM) kinase is recruited to the damage sites and activated. ATM then phosphorylates Chk2 at threonine 68 (Thr68), leading to Chk2 dimerization and full activation through autophosphorylation.[3]

Once activated, Chk2 phosphorylates a multitude of downstream substrates to initiate cellular responses:

- **Cell Cycle Arrest:** Chk2 phosphorylates Cdc25A and Cdc25C phosphatases, leading to their degradation or sequestration in the cytoplasm.[3] This prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, inducing G1/S and G2/M phase arrest.[2][8]
- **Apoptosis:** Chk2 can phosphorylate p53 on serine 20, disrupting its interaction with MDM2 and leading to p53 stabilization and accumulation.[3] This promotes the transcription of pro-apoptotic genes.
- **DNA Repair:** Chk2 influences DNA repair mechanisms by phosphorylating key proteins such as BRCA1 and BRCA2, which are essential for homologous recombination repair.[2][3]



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Diagram 1: The ATM-Chk2 DNA damage response pathway.

NSC 109555: A Potent and Selective Chk2 Inhibitor

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), was identified through high-throughput screening as a novel chemotype for Chk2 inhibition.[4] It is a reversible and ATP-competitive inhibitor with high selectivity for Chk2 over other kinases, including the functionally related Chk1.[5][9]

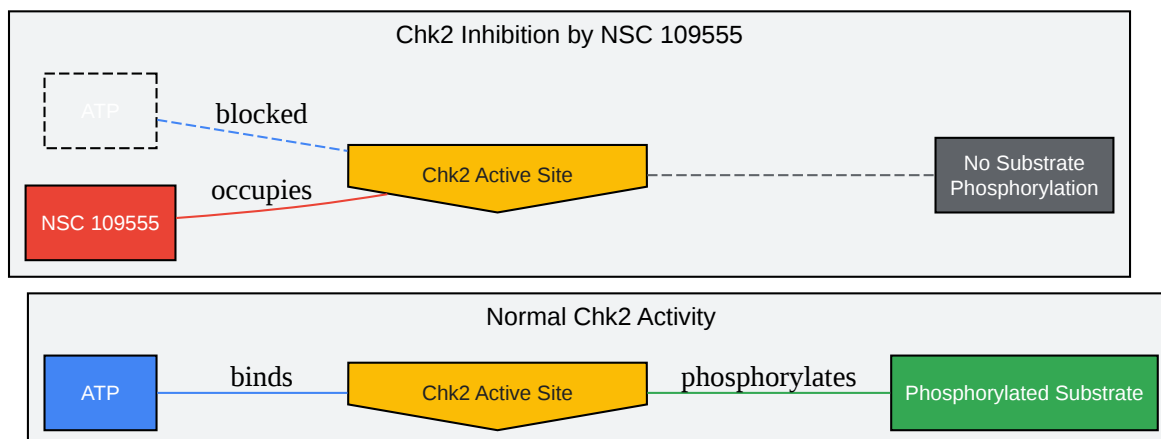
Quantitative Data on NSC 109555 Activity

The inhibitory activity of **NSC 109555** has been quantified in various assays. The data below is compiled from multiple studies.

Target	Assay Type	IC50 Value	Reference(s)
Chk2	Cell-free kinase assay	200 nM	[9][10][11]
Chk2	In vitro kinase assay	240 nM	[5][10][12]
Histone H1	Phosphorylation assay	240 nM	[9][10]
Chk1	Kinase assay	> 10 μ M	[5][9][11]
Brk	Kinase assay	210 nM	[10]
c-Met	Kinase assay	6,000 nM	[10]
IGFR	Kinase assay	7,400 nM	[10]
LCK	Kinase assay	7,100 nM	[10]

Mechanism of Action: ATP-Competitive Inhibition

Biochemical and structural studies have confirmed that **NSC 109555** acts as an ATP-competitive inhibitor.[5][12] The co-crystal structure of **NSC 109555** in complex with the catalytic domain of Chk2 reveals that the inhibitor binds directly to the ATP-binding pocket.[5] This binding prevents ATP from accessing the active site, thereby inhibiting the kinase's phosphotransferase activity. The high selectivity of **NSC 109555** for Chk2 over Chk1 is attributed to specific structural differences in their respective ATP-binding pockets.[5]



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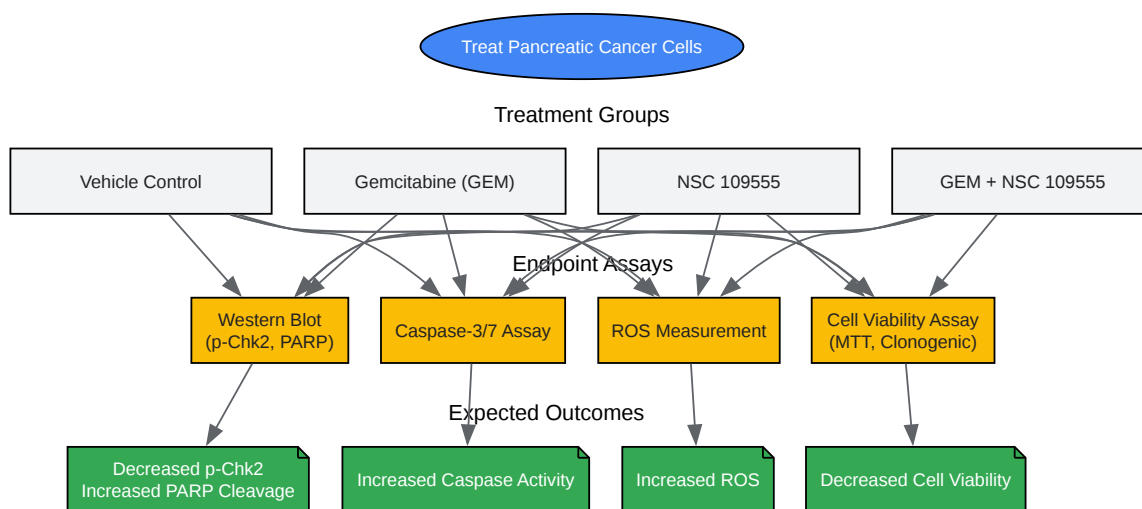
Diagram 2: ATP-competitive inhibition of Chk2 by **NSC 109555**.

Cellular Effects of Chk2 Inhibition by NSC 109555

In cellular contexts, **NSC 109555** has been shown to potentiate the cytotoxic effects of DNA-damaging agents, such as gemcitabine, in various cancer cell lines.[10][13]

Key cellular effects include:

- Inhibition of Chk2 Phosphorylation: **NSC 109555** effectively inhibits the gemcitabine-induced autophosphorylation of Chk2 (at Ser516) and its activation phosphorylation (at Thr68).[13]
- Enhanced Apoptosis: Co-treatment of pancreatic cancer cells with **NSC 109555** and gemcitabine leads to a synergistic increase in apoptotic cell death, as evidenced by increased PARP cleavage and caspase-3/7 activity.[13]
- Increased ROS Production: The combination of **NSC 109555** and gemcitabine enhances the production of reactive oxygen species (ROS), contributing to increased cytotoxicity. This effect can be reversed by treatment with antioxidants like N-acetylcysteine (NAC).[13]



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Diagram 3: Workflow for testing **NSC 109555** synergy with gemcitabine.

Key Experimental Protocols

In Vitro Chk2 Kinase Assay

This protocol is adapted from methodologies used to determine the IC₅₀ of Chk2 inhibitors.[10]

- **Reaction Mixture:** Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 20 μM ATP.
- **Enzyme and Substrate:** Add recombinant human Chk2 enzyme and a suitable substrate (e.g., histone H1 or a synthetic peptide substrate like Chk2tide).
- **Inhibitor Addition:** Add varying concentrations of **NSC 109555** (dissolved in DMSO) to the reaction wells. Include a DMSO-only control.
- **Initiation and Incubation:** Initiate the reaction by adding radiolabeled [γ -³²P]ATP. Incubate the mixture at 30°C for 20-30 minutes.

- Termination and Detection: Stop the reaction by adding phosphoric acid. Spot the mixture onto phosphocellulose paper and wash to remove unincorporated ATP.
- Quantification: Measure the incorporated radioactivity using a scintillation counter. Calculate the percentage of inhibition for each **NSC 109555** concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Chk2 Phosphorylation

This protocol is based on studies evaluating the cellular activity of **NSC 109555**.[\[13\]](#)

- Cell Treatment and Lysis: Plate cells (e.g., MIA PaCa-2) and treat with gemcitabine, **NSC 109555**, or a combination for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Chk2 (Thr68), anti-total Chk2).
- Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

X-ray Crystallography of Chk2-NSC 109555 Complex

This protocol is a summary of the methodology described for solving the co-crystal structure.[\[5\]](#)

- Protein Expression and Purification: Express the catalytic domain of human Chk2 (e.g., residues 210-531) in *E. coli* and purify using affinity and size-exclusion chromatography.

- **Complex Formation:** Incubate the purified Chk2 protein with a molar excess of **NSC 109555** (dissolved in DMSO) to form the Chk2-inhibitor complex.
- **Crystallization:** Screen for crystallization conditions using the hanging-drop vapor diffusion method. Crystals of the Chk2-**NSC 109555** complex can be grown in a buffer containing Tris pH 7.2.
- **Data Collection:** Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
- **Structure Solution and Refinement:** Process the diffraction data and solve the structure using molecular replacement with a known Chk2 structure as the search model. Refine the model against the experimental data, building the inhibitor into the electron density maps.
- **Structural Analysis:** Analyze the final refined structure to determine the binding mode of **NSC 109555** within the Chk2 active site and identify key molecular interactions.

Conclusion

NSC 109555 is a well-characterized, potent, and selective inhibitor of Chk2. Its mechanism as an ATP-competitive inhibitor has been elucidated through biochemical and structural studies. By targeting a central node in the DNA damage response pathway, **NSC 109555** effectively abrogates Chk2 signaling, leading to the sensitization of cancer cells to genotoxic agents. The synergistic enhancement of apoptosis and ROS production when combined with chemotherapy highlights its therapeutic potential. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of Chk2 inhibitors as a promising strategy in oncology. However, it is noted that while potent in vitro, **NSC 109555** was found to be inactive in cellular assays in some studies, leading to the development of derivatives with improved properties.[14]

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References

- [1. scbt.com \[scbt.com\]](#)
- [2. CHK2 kinase in the DNA damage response and beyond - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. aacrjournals.org \[aacrjournals.org\]](#)
- [4. Cellular Inhibition of Checkpoint Kinase 2 \(Chk2\) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 \[7-Nitro-1H-indole-2-carboxylic acid {4-\[1-\(guanidinohydrazono\)-ethyl\]-phenyl}-amide\] - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Crystal structure of checkpoint kinase 2 in complex with NSC 109555, a potent and selective inhibitor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. creative-diagnostics.com \[creative-diagnostics.com\]](#)
- [9. NSC 109555 ditosylate | Checkpoint Kinases | Tocris Bioscience \[tocris.com\]](#)
- [10. caymanchem.com \[caymanchem.com\]](#)
- [11. targetmol.cn \[targetmol.cn\]](#)
- [12. Crystal structure of checkpoint kinase 2 in complex with NSC 109555, a potent and selective inhibitor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. Inhibition of checkpoint kinase 2 \(CHK2\) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 \(Chk2\), a Drug Target for Cancer Therapy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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